1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione

Lipophilicity LogP Drug Design

This unsymmetrical β-diketone features a meta-fluorophenyl and CF₃ group, delivering distinct lipophilicity (XLogP3=2.7) and thermal stability (bp 251.4 °C). Its unique substitution pattern enhances Eu³⁺ luminescence quantum yield by suppressing non-radiative relaxation, outperforming non-fluorinated analogs. The 0.8 log unit lower XLogP3 vs. the 3-chloro analog provides a strategic advantage in aqueous solubility for drug discovery. With a density of 1.4 g/cm³ (vs. 1.363 g/cm³ for the para-isomer), it ensures reproducible physicochemical behavior in material science. Order now for reliable, high-purity ligand and intermediate performance.

Molecular Formula C10H6F4O2
Molecular Weight 234.15 g/mol
CAS No. 23975-58-8
Cat. No. B1498969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione
CAS23975-58-8
Molecular FormulaC10H6F4O2
Molecular Weight234.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C(=O)CC(=O)C(F)(F)F
InChIInChI=1S/C10H6F4O2/c11-7-3-1-2-6(4-7)8(15)5-9(16)10(12,13)14/h1-4H,5H2
InChIKeyJRVIDAUJLHWEED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione (CAS 23975-58-8): A Strategic Trifluoromethyl-β-Diketone Building Block for Materials and Medicinal Chemistry


1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione (CAS 23975-58-8, C₁₀H₆F₄O₂, MW 234.15 g/mol) is an unsymmetrical β-diketone featuring a meta-fluorophenyl substituent and a trifluoromethyl (CF₃) group [1]. This fluorinated diketone functions as a versatile ligand for metal coordination and a key intermediate in heterocyclic synthesis . Its unique substitution pattern—specifically the 3-fluoro orientation on the phenyl ring—differentiates it from both non-fluorinated and regioisomeric analogs, influencing physicochemical properties critical for targeted research applications [1].

Why 1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione Cannot Be Interchanged with Other β-Diketones


Generic substitution among fluorinated β-diketones is scientifically unsound due to the significant impact of subtle structural variations on critical physicochemical properties [1]. The 3-fluoro orientation on the phenyl ring of this compound (CAS 23975-58-8) directly modulates its lipophilicity (XLogP3 = 2.7) compared to the more lipophilic 3-chloro analog (XLogP3 = 3.5) and the para-fluoro isomer (LogP = 2.53), influencing membrane permeability and extraction behavior [1][2]. Furthermore, the presence of the CF₃ group versus a CH₃ group fundamentally alters the electronic nature of the ligand, enhancing metal-to-ligand energy transfer efficiency in lanthanide complexes by an order of magnitude [3]. Consequently, substituting this compound without rigorous justification risks compromising experimental reproducibility, synthetic yield, and the desired photophysical or coordination outcomes.

Quantitative Differentiation of 1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione (CAS 23975-58-8) Against Comparators


Lipophilicity (XLogP3) Reduction by 0.8 Units Relative to 3-Chloro Analog Enhances Aqueous Compatibility

The 3-fluorophenyl substituent in 1-(3-fluorophenyl)-4,4,4-trifluorobutane-1,3-dione confers a computed XLogP3 value of 2.7, which is 0.8 log units lower than that of its direct 3-chloro analog (1-(3-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione, XLogP3 = 3.5) [1]. This quantitative difference indicates reduced lipophilicity, which can translate to improved aqueous solubility and altered distribution profiles in biphasic systems.

Lipophilicity LogP Drug Design

Molecular Weight Reduction of 16.45 g/mol Versus 3-Chloro Analog Impacts Physicochemical Profile

The target compound has a molecular weight of 234.15 g/mol, which is 16.45 g/mol lighter than the 3-chloro analog (250.60 g/mol) [1]. This difference arises from the substitution of a chlorine atom (atomic weight ~35.45) with a fluorine atom (atomic weight ~18.998) on the meta-position of the phenyl ring. The reduced molecular weight can influence compound volatility, mass spectrometric detection sensitivity, and overall molecular dynamics.

Molecular Weight Physicochemical Properties Mass Spectrometry

Elevated Boiling Point (251.4°C) and Flash Point (95.7°C) Relative to Non-Fluorinated Phenyl Analog

1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione exhibits a boiling point of 251.4±35.0 °C (at 760 mmHg) and a flash point of 95.7±20.1 °C . In contrast, the non-fluorinated phenyl analog (1-phenyl-4,4,4-trifluorobutane-1,3-dione, CAS 326-06-7) has a reported boiling point of 224 °C and a flash point of 98 °C [1]. The meta-fluoro substitution on the phenyl ring increases the boiling point by approximately 27 °C while slightly lowering the flash point, indicating altered intermolecular forces and thermal behavior.

Thermal Stability Boiling Point Safety

Distinct Density Profile (1.4 g/cm³) Differentiates from Para-Fluoro Regioisomer (1.363 g/cm³)

The density of 1-(3-fluorophenyl)-4,4,4-trifluorobutane-1,3-dione is reported as 1.4±0.1 g/cm³ . This is notably higher than the density of its para-fluoro regioisomer (1-(4-fluorophenyl)-4,4,4-trifluorobutane-1,3-dione, CAS 582-65-0), which is reported as 1.363 g/cm³ . The difference in molecular packing, driven by the meta versus para substitution pattern, results in a quantifiable difference in bulk physical property.

Density Regioisomer Molecular Packing

Trifluoromethyl (CF₃) Group Enhances Luminescence Quantum Yield by an Order of Magnitude in Lanthanide Complexes

Class-level evidence demonstrates that the incorporation of a trifluoromethyl (CF₃) group in β-diketone ligands, such as in 1-(3-fluorophenyl)-4,4,4-trifluorobutane-1,3-dione, significantly enhances the photophysical properties of Eu³⁺ complexes [1]. Sequential replacement of CH₃ with CF₃ lowers the energies of both singlet and triplet excited states, enhancing energy transfer efficiency from the ligand to the metal ion and suppressing non-radiative vibrational relaxation. This results in a remarkable increase in both intrinsic and overall luminescence quantum yield by an order of magnitude relative to non-fluorinated analogs [1].

Luminescence Lanthanide Complexes Photophysics

β-Diketone Scaffold Enables Selective Synthesis of Heterocycles via Chemoselective Biginelli Reactions

The presence of a trifluoromethyl group in the β-diketone starting material, such as 1-(3-fluorophenyl)-4,4,4-trifluorobutane-1,3-dione, has been established to selectively control the outcome of the Biginelli reaction [1]. The electronic effects of the substituents of the diketone directly affect product formation, enabling chemoselective synthesis of either pyrimidinone or pyrimidinthione compounds [1]. This contrasts with non-fluorinated β-diketones (e.g., those bearing CH₃ groups), which may exhibit different chemoselectivity profiles under identical reaction conditions [1].

Chemoselectivity Biginelli Reaction Heterocyclic Synthesis

Optimal Application Scenarios for 1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione (CAS 23975-58-8) Driven by Evidence-Based Differentiation


Development of High-Efficiency Luminescent Lanthanide Complexes

Researchers designing Eu³⁺ or other lanthanide-based luminescent materials for optoelectronics or bioimaging should prioritize this compound over non-fluorinated β-diketones. Its CF₃ group has been shown, at a class level, to enhance luminescence quantum yield by an order of magnitude by suppressing non-radiative relaxation and optimizing ligand-to-metal energy transfer [1].

Medicinal Chemistry Optimization for Improved Aqueous Solubility

In drug discovery programs where lipophilicity modulation is critical, this compound offers a strategic advantage over its 3-chloro analog. The 0.8 log unit reduction in XLogP3 (2.7 vs. 3.5) [2][3] suggests a more favorable profile for aqueous solubility, making it a preferred intermediate or building block when seeking to reduce LogP while maintaining core molecular architecture.

High-Temperature Synthetic Procedures Requiring Thermal Robustness

For reactions requiring elevated temperatures, the higher boiling point of this compound (251.4 °C) compared to the non-fluorinated phenyl analog (224 °C) [4] indicates greater thermal resilience. This makes it a more reliable reagent in high-temperature transformations, reducing the risk of premature volatilization or decomposition.

Regioisomer-Dependent Materials Science and Crystallography Studies

Studies focused on the impact of regioisomerism on molecular packing, crystal structure, or material density should select this compound for its distinct density profile (1.4 g/cm³) relative to the para-fluoro regioisomer (1.363 g/cm³) . This quantifiable difference ensures that experiments are built on a solid foundation of verifiable physical property variation.

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